molecular formula C13H14BrNO2 B058297 O-Desmethylbrofaromine CAS No. 120465-04-5

O-Desmethylbrofaromine

Cat. No. B058297
M. Wt: 296.16 g/mol
InChI Key: ROFOHNHESMVUGP-UHFFFAOYSA-N
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Description

O-Desmethylbrofaromine is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 .

Scientific Research Applications

To provide you with the best possible information, I will summarize the findings from the most relevant study that emerged from the search, though it does not directly address O-Desmethylbrofaromine:

  • "Determination of the new monoamine oxidase inhibitor brofaromine and its major metabolite in biological material by gas chromatography with electron-capture detection" (Schneider, Keller, & Degen, 1989). This study developed a sensitive gas chromatographic assay for the simultaneous determination of brofaromine, a new monoamine oxidase-A inhibitor, and its major metabolite. The method demonstrated good accuracy and precision, making it suitable for use in pharmacokinetic and bioavailability studies. The research was applied to samples from a healthy volunteer treated with a single oral dose of brofaromine hydrochloride, showing that about one-third of the total brofaromine in plasma and practically all of the major metabolite (O-desmethylbrofaromine) were present in the conjugated form (Schneider, Keller, & Degen, 1989).

Future Directions

The future directions for research on O-Desmethylbrofaromine could potentially involve further investigation into its synthesis, structure, reactions, mechanism of action, properties, and safety. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

7-bromo-2-piperidin-4-yl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-11-7-10(16)5-9-6-12(17-13(9)11)8-1-3-15-4-2-8/h5-8,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOHNHESMVUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC(=CC(=C3O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152873
Record name O-Desmethylbrofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethylbrofaromine

CAS RN

120465-04-5
Record name O-Desmethylbrofaromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120465045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylbrofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Schneider, B Keller, PH Degen - Journal of Chromatography B …, 1989 - Elsevier
… Plasma profiles before and after enzymic hydrolysis showed that about one-third of the total brofaromine in plasma and practically all of the major metabolite (O-desmethylbrofaromine) …
Number of citations: 15 www.sciencedirect.com
GB Baker, LJ Urichuk, KF McKenna… - Cellular and molecular …, 1999 - Springer
… O-Desmethylbrofaromine is an active metabolite that is 6 times more potent than BROF at … O-Desmethylbrofaromine is extensively conjugated and the resultant derivative accounts for …
Number of citations: 99 link.springer.com
M Yamada, H Yasuhara - Neurotoxicology, 2004 - Elsevier
In this article, we review the clinical pharmacology of monoamine oxidase inhibitors (MAOIs). Now, MAOIs are used for the treatment of depressive disorders, anxiety disorders, …
Number of citations: 404 www.sciencedirect.com
LJ Urichuk - 1997 - era.library.ualberta.ca
… The major metabolic route for BROF is O-demethylation to Odesmethylbrofaromine via the action of CYP2D6 (Jedrychowski et al., 1993) [Figure 1–4], then subsequent conjugation and …
Number of citations: 4 era.library.ualberta.ca
R Hitge - 2019 - North-West University (South-Africa) …
Number of citations: 0

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